molecular formula C11H15ClN4O B8006352 (4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

(4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B8006352
M. Wt: 254.71 g/mol
InChI Key: KDEKBRVFRQNVLG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that combines a methoxyphenyl group with a triazole ring and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methoxyphenyl halide (e.g., 4-methoxyphenyl bromide) in the presence of a base such as potassium carbonate.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methanamine group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine hydrochloride
  • (4-Methoxyphenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
  • (4-Methoxyphenyl)(1-methyl-1H-1,2,3-triazol-3-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, (4-methoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to the specific positioning of the methoxy group and the triazole ring. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-15-7-13-11(14-15)10(12)8-3-5-9(16-2)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEKBRVFRQNVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(C2=CC=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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